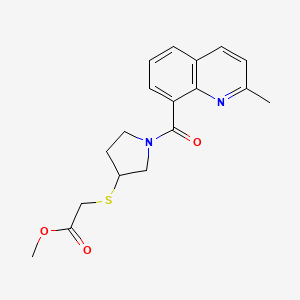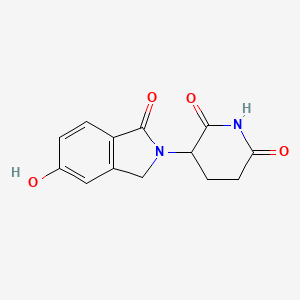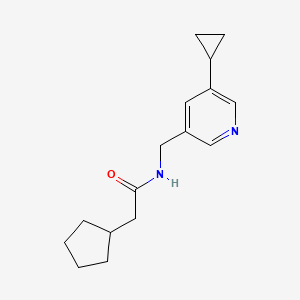
Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate" is a compound of interest in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. Research on similar compounds has been conducted to explore their synthesis, molecular structure, chemical reactions, and properties. These compounds are crucial in the development of new materials and pharmaceuticals due to their unique chemical behaviors and structural features.
Synthesis Analysis
The synthesis of similar compounds involves multicomponent reactions, leading to various heterocyclic derivatives. For instance, the condensation of furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide and alkyl halides resulted in substituted tetrahydroquinoline derivatives, showcasing the versatility of these synthesis methods (Dyachenko et al., 2015). Another example is the Lewis acid-catalyzed reaction providing a pathway to pyrrolidine and tetrahydroquinoline derivatives (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing detailed geometric configurations and interactions. For example, the crystal structure of a similar compound showed the orientation of phenyl rings and the presence of hydrogen bonds, contributing to the stability and packing of molecules in the crystal lattice (Mague et al., 2017).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, highlighting their reactivity and potential for further transformations. The iodine-mediated cycloaddition has been employed to synthesize pyrroloisoquinolines, demonstrating the compounds' capacity for engaging in complex reactions to form new bonds and structures (Fischer et al., 2008).
Physical Properties Analysis
Physical properties, such as melting points, boiling points, solubility, and crystal structure, are key to understanding the behavior of these compounds under different conditions. While specific data on "Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate" was not found, related research provides insights into how such compounds might behave in various solvents and temperatures, affecting their application in synthesis and industrial processes.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are crucial for the practical application of these compounds. Studies on similar molecules have shown that they can participate in electrophilic substitutions, nucleophilic additions, and cycloaddition reactions, which are fundamental for constructing complex molecular architectures (Lu & Shi, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate is a compound involved in the synthesis of various quinoline and pyrrolidine derivatives, exhibiting significant structural and chemical properties:
Synthesis of Tetrahydroquinoline Derivatives
The compound is used in the synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles through condensation reactions. Structural determination through X-ray analysis confirms the presence of the thiophenyl group in the compound, showcasing its role in complex chemical synthesis (Dyachenko et al., 2015).
Crystal Structure Analysis
In another study, the crystal structure of a similar compound, Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, was analyzed. This study highlighted the molecular orientation, hydrogen bonding, and crystal stacking, providing insights into the molecular interactions and structural configurations of these compounds (Mague et al., 2017).
Luminescence and Catalytic Properties
These compounds exhibit unique luminescent properties and catalytic activities, indicating their potential in various scientific applications:
Luminescence Properties
Compounds derived from the condensation of 2-methylquinolines exhibit blue-green luminescence, suggesting their utility in materials science, particularly in the development of luminescent materials (Mikhailov et al., 2015).
Catalytic Activity in Synthesis
The compound is also involved in Lewis acid-catalyzed reactions, leading to the synthesis of various pyrrolidine and tetrahydroquinoline derivatives. This indicates its role as a precursor in catalytic processes, further enhancing its application in chemical synthesis (Lu & Shi, 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-6-7-13-4-3-5-15(17(13)19-12)18(22)20-9-8-14(10-20)24-11-16(21)23-2/h3-7,14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDJURPLVNTWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCC(C3)SCC(=O)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2489548.png)
![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)
![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)
![(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2489555.png)



![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)

